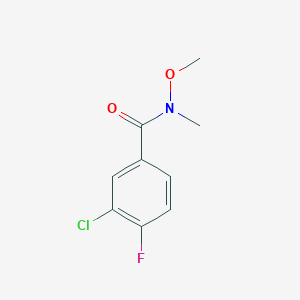
8-(Trifluoromethyl)quinoline-2-carbonitrile
Overview
Description
8-(Trifluoromethyl)quinoline-2-carbonitrile, also known as 8-TFMQC, is a nitrogen-containing heterocyclic compound that has been widely used in the synthesis of pharmaceuticals and other organic compounds. It is an important intermediate in the synthesis of several drugs and pharmaceuticals. 8-TFMQC has been extensively studied in recent years due to its potential application in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)quinoline-2-carbonitrile is not fully understood. However, it is believed to be involved in the inhibition of enzymes involved in the synthesis of proteins, nucleic acids, and other cellular components. It is also believed to be involved in the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of several enzymes involved in the synthesis of proteins, nucleic acids, and other cellular components. It has also been found to have anti-inflammatory and anti-cancer effects. In vivo studies have shown that this compound can reduce the levels of proinflammatory cytokines and inhibit the growth of several types of cancer cells.
Advantages and Limitations for Lab Experiments
The main advantage of using 8-(Trifluoromethyl)quinoline-2-carbonitrile in lab experiments is its relatively low cost and easy availability. Additionally, it is relatively stable and can be easily stored at room temperature. However, it is also important to note that this compound has a limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
The potential applications of 8-(Trifluoromethyl)quinoline-2-carbonitrile are vast and are only beginning to be explored. Some potential future directions for this compound include the development of new drugs and therapeutic agents, the development of new catalysts, and the study of the structure-activity relationships of various drugs. Additionally, this compound could be used in the development of new diagnostic tools and in the synthesis of new peptides and peptidomimetics. Finally, this compound could be used in the development of new materials with unique properties.
Scientific Research Applications
8-(Trifluoromethyl)quinoline-2-carbonitrile has been used in a variety of scientific research applications, including the synthesis of new drugs and therapeutic agents, the development of new catalysts, and the study of the structure-activity relationships of various drugs. It has been used in the synthesis of several drugs, including antifungal agents, anti-HIV agents, and anti-cancer agents. Additionally, it has been used in the synthesis of several peptides and peptidomimetics.
properties
IUPAC Name |
8-(trifluoromethyl)quinoline-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3N2/c12-11(13,14)9-3-1-2-7-4-5-8(6-15)16-10(7)9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUHWMQDEPLQJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-Bromo-5-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1405989.png)


![1-[2-(4-Bromophenyl)acetamido]cyclobutane-1-carboxylic acid](/img/structure/B1405992.png)



![3-Bromo-5-[(cyclopropylamino)methyl]aniline](/img/structure/B1405997.png)


![N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1406003.png)
![3-Bromo-5-{[cyclopropyl(methyl)amino]methyl}aniline](/img/structure/B1406008.png)
